molecular formula C9H13IO B6274794 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane CAS No. 2757925-32-7

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane

Cat. No.: B6274794
CAS No.: 2757925-32-7
M. Wt: 264.1
InChI Key:
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Description

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane (IBP) is an organoiodine compound with the molecular formula C5H9IO. It is a colorless liquid with an iodine-like odor. IBP is a versatile reagent used in organic synthesis, primarily for the preparation of derivatives of carboxylic acids and alcohols. IBP has a wide range of applications in the laboratory and in industry, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of carboxylic acid derivatives, including esters and amides. It has also been used in the synthesis of alcohols, such as benzyl alcohols and phenols. Additionally, this compound has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane is an organoiodine compound, meaning that it contains an iodine atom in its chemical structure. This iodine atom is responsible for the reactivity of this compound. It is believed that the iodine atom reacts with the substrate molecule, forming a covalent bond between the iodine atom and the substrate molecule. This covalent bond is responsible for the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, this compound has been found to inhibit the activity of other enzymes, such as tyrosinase, which is involved in the synthesis of melanin.

Advantages and Limitations for Lab Experiments

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane has several advantages for laboratory experiments. It is a versatile reagent that can be used for the synthesis of a wide range of organic compounds. Additionally, it is relatively inexpensive and easy to obtain. However, this compound also has some limitations. It is a highly reactive compound, meaning that it can cause unwanted side reactions. Additionally, it is a toxic compound, meaning that it should be handled with caution.

Future Directions

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane has a wide range of potential applications in the laboratory and in industry. In the laboratory, it can be used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it can be used in the synthesis of a variety of polymers, such as polyurethanes, polyesters, and polyamides. In industry, this compound can be used in the production of a variety of products, such as plastics and synthetic fibers. Additionally, it can be used in the production of a variety of dyes and pigments. Finally, this compound can be used in the synthesis of a variety of catalysts, such as zeolites and metal-organic frameworks.

Synthesis Methods

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane can be synthesized by reacting ethyl iodide with 2-pentanone in the presence of a base, such as sodium hydroxide. The reaction proceeds in two steps. In the first step, the ethyl iodide reacts with the base to form an ethyl iodide salt. In the second step, the ethyl iodide salt reacts with the 2-pentanone to form this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane' involves the reaction of 3-bromocyclopentene with iodine to form 3-iodocyclopentene, which is then reacted with bicyclo[1.1.1]pentane to form 3-{3-iodobicyclo[1.1.1]pentan-1-yl}cyclopentene. This compound is then reacted with ethylene oxide to form the final product, 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane.", "Starting Materials": [ "3-bromocyclopentene", "iodine", "bicyclo[1.1.1]pentane", "ethylene oxide" ], "Reaction": [ "3-bromocyclopentene is reacted with iodine in the presence of a catalyst to form 3-iodocyclopentene.", "3-iodocyclopentene is then reacted with bicyclo[1.1.1]pentane in the presence of a catalyst to form 3-{3-iodobicyclo[1.1.1]pentan-1-yl}cyclopentene.", "Finally, 3-{3-iodobicyclo[1.1.1]pentan-1-yl}cyclopentene is reacted with ethylene oxide in the presence of a catalyst to form the final product, 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxolane." ] }

2757925-32-7

Molecular Formula

C9H13IO

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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